1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out .Molecular Structure Analysis
This involves examining the compound’s molecular structure, including the types and arrangement of bonds and the spatial orientation of the atoms .Chemical Reactions Analysis
This involves detailing the chemical reactions the compound can undergo, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, and density) and chemical properties (such as reactivity and stability) .Scientific Research Applications
Synthesis and Characterization
The compound and its derivatives have been synthesized and characterized through various chemical processes. The preparation involves complex chemical reactions aiming to obtain compounds with specific properties. For instance, the use of coumarin derivatives has shown significant antioxidant activities, suggesting potential for the development of new antioxidants (Afnan E. Abd-Almonuim et al., 2020). Similarly, the synthesis of pyrimidine derivatives through reactions involving urea and related compounds indicates a pathway to new materials with varied biological activities (S. George et al., 2010).
Antioxidant Activity
Research has demonstrated the potential of synthesized derivatives for high antioxidant activities. For example, compounds synthesized through specific reactions have shown to exhibit high scavenging activity, comparable to standard antioxidants. This indicates their potential use in combating oxidative stress-related diseases (Afnan E. Abd-Almonuim et al., 2020).
Catalytic Applications
Compounds synthesized using "1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea" as a precursor or derivative have found applications in catalysis. For example, catalytic oxidative carbonylation has been explored to create ureas, oxamides, and other valuable molecules from simple building blocks, showcasing the compound's utility in synthesizing high-value chemicals (R. Mancuso et al., 2015).
Antimicrobial and Anticancer Activities
Novel derivatives containing the urea and thiourea groups have been synthesized to evaluate their potential as antimicrobial and anticancer agents. The studies suggest these compounds exhibit promising activities, highlighting their relevance in developing new therapeutic agents (E. El-Sawy et al., 2013).
Mechanism of Action
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3/c1-12-23-17(10-18(24-12)26-8-7-20-13(26)2)21-5-6-22-19(27)25-14-3-4-15-16(9-14)29-11-28-15/h3-4,7-10H,5-6,11H2,1-2H3,(H,21,23,24)(H2,22,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTCGQCCIDLTBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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